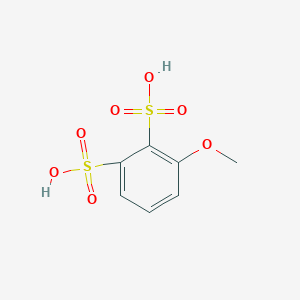
3-Methoxybenzene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and two sulfonic acid groups (-SO₃H) at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzene-1,2-disulfonic acid typically involves the sulfonation of 3-methoxyaniline or 3-methoxyphenol. The reaction is carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The process generally requires controlled temperatures and the presence of a catalyst to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems helps in achieving high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy and sulfonic acid groups makes the benzene ring highly reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives at the ortho and para positions relative to the methoxy group .
Scientific Research Applications
Applications Overview
-
Dye Manufacturing
- 3-Methoxybenzene-1,2-disulfonic acid is utilized in the formulation of reactive dyes. These dyes are known for their excellent level dyeing properties and reproducibility while minimizing color load in wastewater during the dyeing process .
- The compound serves as an effective sulfonating agent, enhancing the solubility and reactivity of dye molecules, which is crucial for achieving vibrant colors on various substrates.
-
Pharmaceuticals
- In the pharmaceutical industry, derivatives of this compound are explored for their potential therapeutic properties. Research indicates that compounds with similar structures can exhibit biological activities such as anti-inflammatory or antimicrobial effects.
- The compound's sulfonic acid groups may enhance solubility and bioavailability in drug formulations, making it a candidate for further pharmacological studies.
-
Chemical Intermediate
- As a chemical intermediate, this compound is involved in synthesizing other organic compounds. It can be used to produce various sulfonated derivatives that are valuable in industrial applications.
- Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it useful in synthesizing more complex aromatic compounds.
Case Study 1: Reactive Dye Composition
A study highlighted the effectiveness of this compound in developing a reactive dye composition that demonstrated superior dyeing properties. The formulation provided consistent results across multiple dyeing cycles and reduced environmental impact by lowering color load in wastewater .
Case Study 2: Pharmaceutical Research
Research conducted on related sulfonated compounds revealed potential applications in drug development. The study focused on the biological activity of sulfonated aromatic compounds and suggested that modifications involving this compound could lead to new therapeutic agents with enhanced efficacy .
Comparative Analysis Table
| Application Area | Description | Benefits |
|---|---|---|
| Dye Manufacturing | Used in reactive dyes for textiles | Excellent dyeing properties |
| Pharmaceuticals | Potential therapeutic applications | Enhanced solubility and bioavailability |
| Chemical Intermediate | Synthesis of other organic compounds | Versatile reactivity |
Mechanism of Action
The mechanism of action of 3-Methoxybenzene-1,2-disulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The sulfonic acid groups further influence the reactivity and orientation of the substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzene-1-sulfonic acid: Lacks the second sulfonic acid group, resulting in different reactivity and applications.
1,2-Dihydroxybenzene-3,5-disulfonic acid: Contains hydroxyl groups instead of a methoxy group, leading to distinct chemical properties and uses.
Properties
CAS No. |
40098-22-4 |
|---|---|
Molecular Formula |
C7H8O7S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-methoxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C7H8O7S2/c1-14-5-3-2-4-6(15(8,9)10)7(5)16(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13) |
InChI Key |
OORBJLUYFIRZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















